molecular formula C8H11N3O4S B8558163 N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide

N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide

Cat. No. B8558163
M. Wt: 245.26 g/mol
InChI Key: DBYNGGQRAMQLFP-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

To a stirred solution of N-(4-fluoro-3-nitrophenyl) methane sulfonamide (0.5 g, 0.0021 mol) in DMSO (10 ml) was added NaOAc (1.75 ml, 0.0021 mol) and methyl amine (0.65 g, 0.0021 mol) portion wise with constant stirring. The reaction mixture was allowed to stir at 120° C. for 10 h. The reaction mixture was concentrated and diluted with water (10 ml) and extracted with DCM (3×15 nil). The combined organic layers were washed with brine dried over Na2SO4 and concentrated in vacuo to afford the desired product N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide (21) as a red color solid. 1H NMR (400 MHz, DMSO-d6), δ: 9.4 (s, 1H), 8.16 (bs, 1H), 7.93 (s, 1H), 7.46-7.43 (dd, J=9.2 Hz, 2.4 Hz, 1H), 7.04-7.01 (d, J=9.2 Hz, 1H), 2.95-2.94 (d, J=4.8 Hz, 3H), 2.92 (s, 3H). LCMS (ES) m/e MS (M−1=244). Purity: 94%.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].CC([O-])=O.[Na+].[CH3:21][NH2:22]>CS(C)=O>[CH3:21][NH:22][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Name
Quantity
1.75 mL
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
0.65 g
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir at 120° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×15 nil)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CNC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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